molecular formula C12H16N4O3 B5586910 ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No. B5586910
M. Wt: 264.28 g/mol
InChI Key: FAEQRBHGTTVCMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrazole derivatives involves multi-step chemical reactions, starting from basic precursors to the final compound. For instance, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized via treatment with ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating a method that could be adapted for the synthesis of ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (L. Minga, 2005).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction methods, revealing detailed geometric parameters. For example, the crystal structure analysis of a similar compound showed monoclinic space group characteristics, providing insights into the molecular geometry that would be expected for ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (Chao Wu et al., 2005).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation and interactions with other chemical agents, which lead to the formation of new compounds with diverse properties. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate reacts selectively with 1,3-dicarbonyl compounds, a reaction that could be pertinent to our compound of interest for functionalization or modification purposes (P. S. Lebedˈ et al., 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting points, solubility, and crystalline structure, can be determined through analytical techniques like X-ray diffraction and NMR spectroscopy. These properties are crucial for understanding the behavior of the compound under different conditions and for its application in material science (S. Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with various agents, stability under different conditions, and potential for chemical modifications, are essential for the application of ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate in synthesis and material science. Studies on similar compounds provide a basis for predicting the chemical behavior of our compound of interest (Andrej Hanzlowsky et al., 2003).

properties

IUPAC Name

ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-4-19-11(17)10-9(13-12(18)14-10)6-16-8(3)5-7(2)15-16/h5H,4,6H2,1-3H3,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEQRBHGTTVCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N1)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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